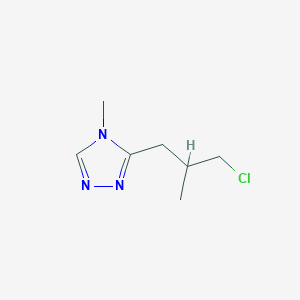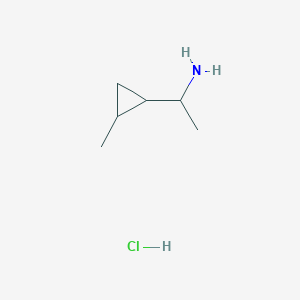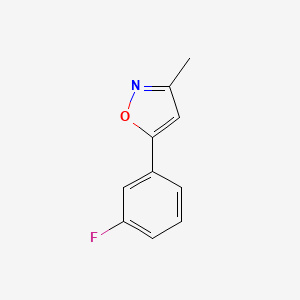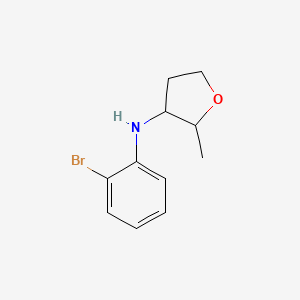![molecular formula C17H15N3O B13237034 5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237034.png)
5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile: is an organic compound with a complex structure that includes both nitrile and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The first step involves a condensation reaction between 3-cyanobenzaldehyde and 2-methoxyethylamine to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base undergoes cyclization in the presence of a suitable catalyst to form the desired benzonitrile compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile and amine groups can participate in nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile and amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile: can be compared with similar compounds such as:
5-(3-Cyanophenyl)-2-aminobenzonitrile: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
5-(3-Cyanophenyl)-2-(2-hydroxyethyl)amino]benzonitrile: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and biological activity.
The unique combination of functional groups in This compound makes it distinct and valuable for various applications.
Propriétés
Formule moléculaire |
C17H15N3O |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
5-(3-cyanophenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C17H15N3O/c1-21-8-7-20-17-6-5-15(10-16(17)12-19)14-4-2-3-13(9-14)11-18/h2-6,9-10,20H,7-8H2,1H3 |
Clé InChI |
OCPWREBQMKHASS-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)




![{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)



amine](/img/structure/B13236995.png)


![5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B13237018.png)
